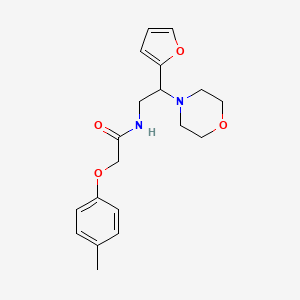![molecular formula C23H24N4O4S B11379053 1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379053.png)
1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a pyridazine ring, a piperidine sulfonyl group, and a carboxamide moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 3-Methylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the pyridazine ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced through the reaction of the intermediate compound with piperidine and a sulfonyl chloride derivative.
Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the pyridazine ring to a dihydropyridazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
- 1-(3-methylphenyl)-4-oxo-N-[4-(morpholin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- 1-(3-methylphenyl)-4-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
Comparison:
- Structural Differences: The main differences between these compounds lie in the nature of the sulfonyl group, which can significantly affect their chemical and biological properties.
- Biological Activity: The presence of different sulfonyl groups can lead to variations in the compounds’ ability to interact with biological targets, potentially resulting in differences in potency, selectivity, and efficacy.
- Chemical Reactivity: The different sulfonyl groups can also influence the compounds’ reactivity in chemical reactions, affecting their stability and the types of reactions they can undergo.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-17-6-5-7-19(16-17)27-15-12-21(28)22(25-27)23(29)24-18-8-10-20(11-9-18)32(30,31)26-13-3-2-4-14-26/h5-12,15-16H,2-4,13-14H2,1H3,(H,24,29) |
InChI Key |
SFOKCWJNIMLBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylpropoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11378970.png)
![3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11378976.png)
![Ethyl 4-amino-2-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11378995.png)
![Ethyl 4-amino-2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11379000.png)

![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379006.png)
![3,5,9-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379008.png)
![5-chloro-N-(4-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379011.png)

![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11379045.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide](/img/structure/B11379056.png)
![7-benzyl-6,10-dimethyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379060.png)

![ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11379064.png)
